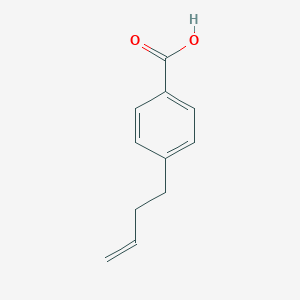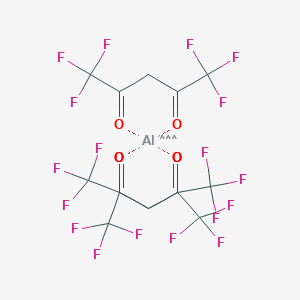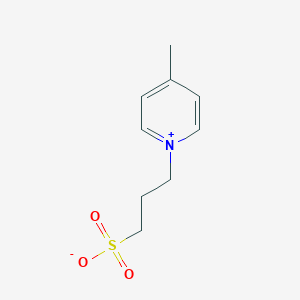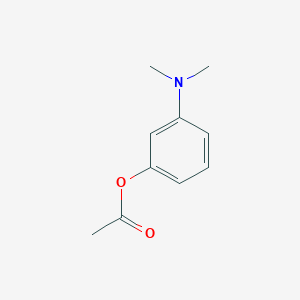
3-(Dimethylamino)phenyl acetate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(Dimethylamino)phenyl acetate, also known as DMAA, is a chemical compound that has been used in scientific research for its potential pharmacological properties. DMAA is a derivative of phenylethylamine, which is a naturally occurring compound found in the human body and some plants. The compound has gained attention in recent years due to its potential use as a performance-enhancing drug, but
Mécanisme D'action
3-(Dimethylamino)phenyl acetate acts as a sympathomimetic agent, meaning it stimulates the sympathetic nervous system. It achieves this by increasing the release of norepinephrine and dopamine in the brain. These neurotransmitters are responsible for regulating mood, attention, and arousal. 3-(Dimethylamino)phenyl acetate also acts as a vasoconstrictor, meaning it narrows blood vessels and increases blood pressure.
Effets Biochimiques Et Physiologiques
3-(Dimethylamino)phenyl acetate has been shown to have a number of biochemical and physiological effects. In addition to its stimulant properties, 3-(Dimethylamino)phenyl acetate has been shown to increase metabolic rate and fat oxidation. It has also been shown to increase muscle contraction force and endurance. However, these effects have only been observed in animal studies and more research is needed to determine if these effects translate to humans.
Avantages Et Limitations Des Expériences En Laboratoire
3-(Dimethylamino)phenyl acetate has a number of advantages and limitations for lab experiments. One advantage is that it is a relatively simple compound to synthesize and can be obtained in high purity. Another advantage is that it has a well-defined mechanism of action, making it useful for studying the effects of sympathomimetic agents. However, one limitation is that 3-(Dimethylamino)phenyl acetate has been shown to have toxicity in high doses, which can make it difficult to study in vivo. Another limitation is that 3-(Dimethylamino)phenyl acetate has been banned in some countries due to its potential use as a performance-enhancing drug, which can make it difficult to obtain for research purposes.
Orientations Futures
There are a number of future directions for research on 3-(Dimethylamino)phenyl acetate. One direction is to study its potential use in treating cognitive disorders such as ADHD. Another direction is to study its effects on metabolism and fat oxidation in humans. Additionally, more research is needed to determine the safety and efficacy of 3-(Dimethylamino)phenyl acetate in humans, particularly in regards to its potential use as a performance-enhancing drug.
Méthodes De Synthèse
3-(Dimethylamino)phenyl acetate can be synthesized through a reaction between 3-nitrobenzaldehyde and dimethylamine followed by reduction of the resulting nitrostyrene intermediate. The compound can also be synthesized through a reaction between 3-bromoacetophenone and dimethylamine followed by reduction of the resulting bromostyrene intermediate. Both methods have been reported in the literature and can yield high purity 3-(Dimethylamino)phenyl acetate.
Applications De Recherche Scientifique
3-(Dimethylamino)phenyl acetate has been studied for its potential pharmacological properties, including its effects on the central nervous system, cardiovascular system, and metabolism. The compound has been shown to have stimulant properties and has been used in pre-workout supplements to improve athletic performance. 3-(Dimethylamino)phenyl acetate has also been studied for its potential use in treating attention-deficit/hyperactivity disorder (ADHD) and other cognitive disorders.
Propriétés
Numéro CAS |
17579-36-1 |
|---|---|
Nom du produit |
3-(Dimethylamino)phenyl acetate |
Formule moléculaire |
C10H13NO2 |
Poids moléculaire |
179.22 g/mol |
Nom IUPAC |
[3-(dimethylamino)phenyl] acetate |
InChI |
InChI=1S/C10H13NO2/c1-8(12)13-10-6-4-5-9(7-10)11(2)3/h4-7H,1-3H3 |
Clé InChI |
PDKHRSDHGQFHEY-UHFFFAOYSA-N |
SMILES |
CC(=O)OC1=CC=CC(=C1)N(C)C |
SMILES canonique |
CC(=O)OC1=CC=CC(=C1)N(C)C |
Autres numéros CAS |
17579-36-1 |
Synonymes |
3-Acetoxy-N,N-dimethylaniline |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



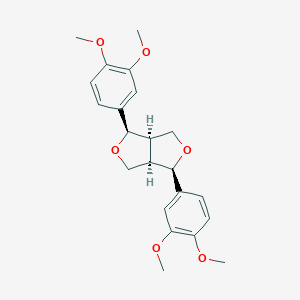
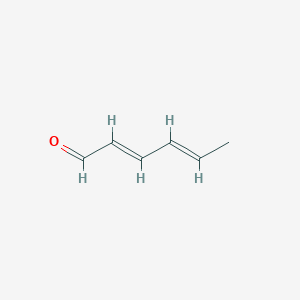
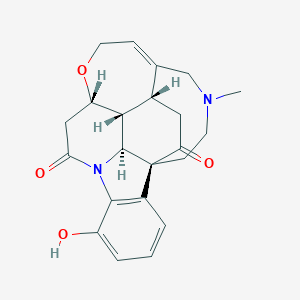
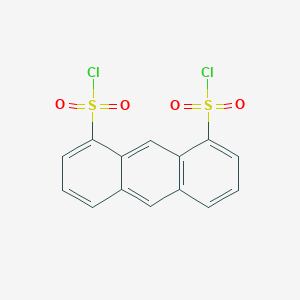
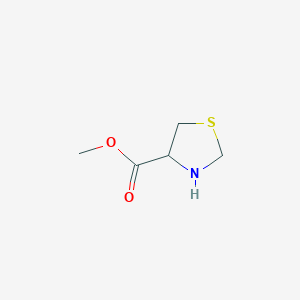
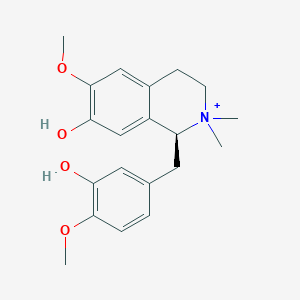
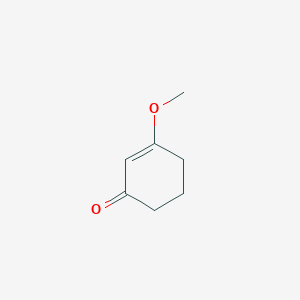
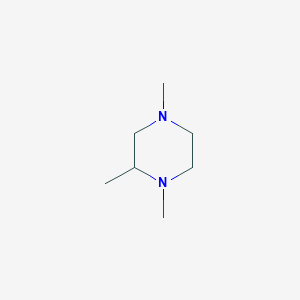
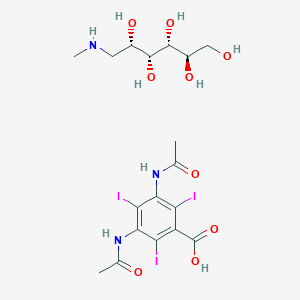
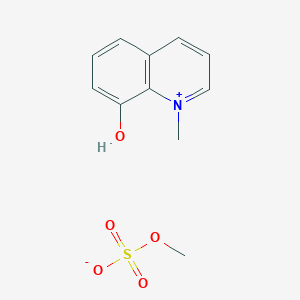
![4-{Methyl[(4-methylphenyl)sulfonyl]amino}benzoic acid](/img/structure/B92091.png)
